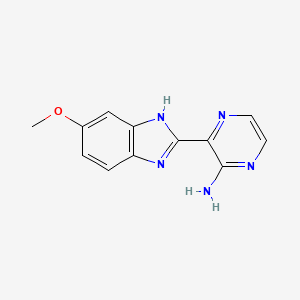![molecular formula C13H14N2O4 B7588915 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588915.png)
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential role in regulating cellular processes.
Wirkmechanismus
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor exerts its effects by inhibiting the activity of protein phosphatase 2A (4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid), a serine/threonine phosphatase that plays a crucial role in regulating cellular processes. 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid is involved in the dephosphorylation of various signaling molecules, including Akt, MAPK, and p53, which are essential for cell survival and proliferation. By inhibiting 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can modulate the activity of these signaling pathways and induce cell death.
Biochemical and Physiological Effects
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and sensitize cancer cells to chemotherapy and radiotherapy. Moreover, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been found to protect neurons from oxidative stress and prevent neurodegeneration. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor is a potent and selective inhibitor of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid, which makes it a valuable tool for studying the role of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid in cellular processes. However, its potency and selectivity can also pose limitations in experimental settings, as high concentrations of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can lead to off-target effects and toxicity. Moreover, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has poor solubility and stability, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Further studies are needed to elucidate the precise mechanism of action of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor and its potential therapeutic applications in various diseases. Moreover, the development of more potent and selective 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitors with improved pharmacokinetic properties can enhance its efficacy and reduce its toxicity in vivo. Additionally, the identification of biomarkers that can predict the response to 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can help in patient selection and treatment optimization.
Synthesemethoden
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can be synthesized through a multi-step process involving the reaction of morpholine-2-carboxylic acid with pyridine-3-carboxaldehyde, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been extensively studied in various fields of research, including cancer biology, neurodegenerative diseases, and viral infections. It has been shown to have a potential role in regulating cell growth and proliferation, apoptosis, and DNA repair. Moreover, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Eigenschaften
IUPAC Name |
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-12(4-3-10-2-1-5-14-8-10)15-6-7-19-11(9-15)13(17)18/h1-5,8,11H,6-7,9H2,(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZFPQCLKXODQY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)


![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)

![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)





![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588920.png)